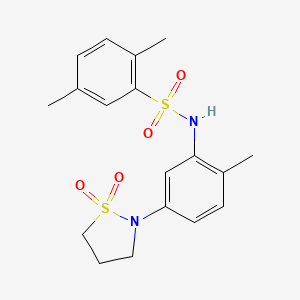

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a dioxidoisothiazolidinyl group and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13-5-6-15(3)18(11-13)26(23,24)19-17-12-16(8-7-14(17)2)20-9-4-10-25(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDLHKZNJNFMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the isothiazolidine ring: This step involves the reaction of a suitable precursor with sulfur dioxide to form the isothiazolidine ring.

Introduction of the sulfonamide group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.

Substitution reactions: Methyl groups are introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide exhibits promising biological activities, particularly in the following areas:

- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This enzyme is essential for cell cycle regulation. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells, positioning the compound as a potential anticancer agent .

- Antimicrobial Properties : Preliminary studies suggest that compounds with isothiazolidine structures may exhibit antimicrobial activity. The specific interactions with bacterial enzymes or receptors are an area for further investigation .

Synthesis and Development

The synthesis of this compound typically involves several steps:

- Formation of the Isothiazolidine Ring : This can be achieved through the reaction of suitable thiols with amines under oxidative conditions.

- Introduction of the Dimethylbenzenesulfonamide Group : This step may involve acylation reactions using appropriate sulfonyl chlorides.

- Purification and Characterization : Techniques such as chromatography are employed to purify the final product, followed by characterization using NMR and mass spectrometry.

Case Studies

Several studies have investigated the applications of this compound:

Case Study 1: Anticancer Activity

A study explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. Mechanistic studies revealed that the compound effectively inhibited CDK2 activity, leading to G1 phase arrest in the cell cycle .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. It demonstrated moderate inhibitory effects, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis due to interaction with specific enzymes .

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit enzymes involved in cell division, leading to antiproliferative effects in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: This compound also contains the dioxidoisothiazolidinyl group and has been studied for its biological activities.

3,5-diaminoindazoles: These compounds are structurally related and have been investigated as cyclin-dependent kinase inhibitors.

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both the dioxidoisothiazolidinyl and sulfonamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. The compound features a unique isothiazolidine moiety, which is believed to play a significant role in its biological mechanisms.

Chemical Structure

The molecular formula of the compound is , and its structure includes:

- An isothiazolidine ring,

- A sulfonamide group,

- Two methyl groups on the benzene ring.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2), an essential enzyme in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further research in oncology.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through its interaction with CDK2. By inhibiting this kinase, the compound disrupts cellular proliferation pathways, which can potentially lead to reduced tumor growth. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines .

Tyrosinase Inhibition

This compound also demonstrates potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, compounds that inhibit this enzyme can be useful in treating hyperpigmentation disorders. Preliminary studies suggest that this compound may reduce melanin synthesis by inhibiting tyrosinase activity in melanocytes .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds with similar structural features:

Q & A

Q. Example Table: Key Factors for Synthesis Optimization

| Factor | Levels Tested | Response Variable (Yield %) |

|---|---|---|

| Temperature (°C) | 80, 100, 120 | 65, 78, 82 |

| Solvent (Polarity) | DMF, THF, Toluene | 72, 68, 60 |

| Catalyst Loading (mol%) | 1, 2, 3 | 70, 85, 88 |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and purity (e.g., sulfonamide proton shifts at δ 7.5–8.0 ppm) .

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability. Compare with databases like the Cambridge Structural Database .

Advanced: How can computational methods predict reaction pathways for modifying the isothiazolidin-2-yl moiety?

Methodological Answer:

Leverage quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., GRRM) to model substituent effects on reactivity. Pair with experimental validation to refine computational models, as demonstrated in ICReDD’s feedback-loop framework .

Example Workflow:

Compute potential energy surfaces for proposed intermediates.

Validate with kinetic experiments (e.g., time-resolved IR spectroscopy).

Iterate using machine learning to prioritize high-yield pathways .

Advanced: How should researchers address contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Analysis : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.

- Statistical Reconciliation : Apply multivariate regression to isolate confounding variables (e.g., solubility differences). Use bootstrap resampling to assess data robustness .

Q. Example Table: Data Discrepancy Analysis

| Assay Type | IC50 (μM) | Solubility (mg/mL) | Metabolic Stability (% remaining) |

|---|---|---|---|

| In vitro | 0.12 | 0.05 | N/A |

| In vivo | >10 | 0.02 | 15% (1 h) |

Advanced: What reactor design considerations are critical for scaling up this compound’s synthesis?

Methodological Answer:

- Mixing Efficiency : Use computational fluid dynamics (CFD) to simulate shear stress and avoid byproduct formation in batch reactors.

- Heat Transfer : For exothermic steps (e.g., sulfonylation), employ microreactors with high surface-area-to-volume ratios .

Advanced: How can heterogeneous reaction mechanisms be validated for sulfonamide functionalization?

Methodological Answer:

- Isotopic Labeling : Track O in sulfonyl groups via mass spectrometry to confirm substitution pathways.

- In Situ Spectroscopy : Use Raman or FTIR to monitor intermediate species on catalyst surfaces .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods for steps involving volatile intermediates (e.g., chlorinated solvents).

- Personal Protective Equipment (PPE) : Nitrile gloves and flame-resistant lab coats, as sulfonamides may decompose exothermically .

Advanced: How can environmental fate studies be designed to assess this compound’s persistence?

Methodological Answer:

- OECD 307 Guideline : Conduct soil column experiments to measure biodegradation half-life under aerobic/anaerobic conditions.

- LC-MS/MS Analysis : Quantify degradation products (e.g., sulfonic acid derivatives) at trace levels .

Basic: What statistical methods are recommended for validating purity and yield in synthetic batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.